molecular formula C10H13ClFN B8048358 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B8048358
M. Wt: 201.67 g/mol
InChI Key: STIGKSYKJSYOOT-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2137590-62-4) is a fluorinated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol . Its structure features a fluorine atom at the 7-position of the tetrahydronaphthalene ring and an amine group at the 1-position, which is protonated as a hydrochloride salt. Key properties include:

  • Storage: Inert atmosphere, room temperature .
  • Hazards: Classified under GHS with warnings for harmful ingestion (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
  • Structural Data: SMILES C1CC(C2=C(C1)C=CC(=C2)F)N.Cl, InChIKey ZUUYTHBAQDOFSC-UHFFFAOYSA-N .
  • Predicted Collision Cross-Section (CCS): 132.9 Ų (for [M+H]⁺ adduct) .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIGKSYKJSYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

This two-step approach involves fluorination followed by reductive amination.

Step 1: Fluorination of 1-Tetralone
1-Tetralone undergoes electrophilic aromatic substitution using Selectfluor in anhydrous acetonitrile at 80°C for 12 hours. The reaction achieves 85–90% conversion, yielding 7-fluoro-1-tetralone.

Step 2: Reductive Amination
7-Fluoro-1-tetralone is reacted with ammonium acetate in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst. The mixture is stirred at 25°C for 24 hours, followed by filtration and concentration to obtain the free base amine. Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt with 75–80% yield.

Direct Amination of Fluorinated Intermediates

An alternative route employs pre-fluorinated intermediates:

  • Synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalene : Achieved via catalytic hydrogenation of 7-fluoronaphthalene using Raney nickel at 50°C and 5 atm H₂.

  • Nitration and Reduction : The fluorinated tetrahydronaphthalene is nitrated using fuming nitric acid, followed by reduction with iron powder in acetic acid to yield the amine. Hydrochloride salt formation is performed as above.

MethodYield (%)Purity (%)Reaction Time (h)
Reductive amination75–809824
Direct amination65–709536

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency, while methanol improves reductive amination kinetics. Ethanol is preferred for hydrochloride salt crystallization due to its low solubility for byproducts.

Catalysts

Pd/C (5 wt%) achieves complete hydrogenation in reductive amination, whereas PtO₂ accelerates nitration reduction but increases cost.

Temperature Control

Fluorination at 80°C balances reaction rate and selectivity, while amination proceeds optimally at 25°C to avoid over-reduction.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Solubility data inform solvent selection:

SolventSolubility (mg/mL)
Ethanol20
Water5
DMSO50

Analytical Methods

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 3.15 (m, 2H, CH₂NH₂) and δ 6.85 (d, J = 8.4 Hz, 1H, aromatic).

  • Mass Spectrometry : ESI-MS m/z 185.1 [M+H]⁺ confirms the molecular ion.

  • HPLC : Reverse-phase C18 column (MeOH:H₂O = 70:30) resolves the compound with a retention time of 6.2 minutes.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems for fluorination, achieving 90% yield with residence times under 30 minutes. These systems minimize byproduct formation through precise temperature and pressure control.

Waste Management

Spent catalysts (Pd/C) are recovered via filtration and reactivation, while fluorinated byproducts are neutralized with calcium hydroxide to prevent environmental release.

Challenges and Solutions

Regioselectivity in Fluorination

Competing fluorination at positions 5 and 7 is mitigated by steric hindrance from the tetralin backbone, favoring 7-substitution. Computational modeling (DFT) predicts transition state energies to guide reagent selection.

Enantiomeric Resolution

Chiral HPLC (Chiralpak AD-H column) separates enantiomers with >99% ee. The (S)-enantiomer exhibits higher serotonin receptor affinity, driving demand for asymmetric synthesis methods .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily studied for its potential therapeutic properties. Its structural analogs have been investigated for their effects on various biological targets:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, which is beneficial in the treatment of depression and anxiety disorders. Studies have shown that fluorinated naphthalene derivatives can enhance the pharmacological profile of existing antidepressants by increasing selectivity for serotonin transporters .
  • Neuropharmacology : The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacological studies. Its interaction with dopamine receptors could provide insights into treatments for conditions like Parkinson's disease and schizophrenia .

Materials Science

The unique chemical structure of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride allows it to serve as a building block in the synthesis of advanced materials:

  • Polymer Synthesis : The compound can be utilized in the synthesis of functional polymers that exhibit desirable properties such as conductivity or enhanced mechanical strength. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .
  • Nanotechnology : Research has explored its role in creating nanocomposites that leverage its properties for applications in electronics and photonics. The fluorine atom contributes to improved dielectric properties, making it suitable for high-performance electronic devices .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry examined various derivatives of tetrahydronaphthalene compounds, including 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The results indicated significant improvements in serotonin reuptake inhibition compared to non-fluorinated analogs. This suggests a pathway for developing more effective antidepressants with fewer side effects .

Case Study 2: Polymer Applications

In a recent publication in Advanced Materials, researchers demonstrated the use of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a monomer in the synthesis of high-performance polymers. These polymers exhibited enhanced thermal stability and mechanical properties when compared to traditional polymer formulations. The study highlighted the potential for this compound to revolutionize material design in various industrial applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Alkyl Groups

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 3459-02-7)
  • Molecular Formula : C₁₁H₁₆ClN
  • Key Differences : Methyl substituent at the 7-position instead of fluorine.
  • However, fluorine’s electronegativity may enhance binding affinity in biological targets .
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1257526-91-2)
  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Key Differences : Chlorine replaces fluorine at the 7-position.

Stereochemical Variants

(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1466449-95-5)
  • Molecular Formula : C₁₀H₁₃ClFN (identical to the target compound).
  • Key Differences : Enantiomeric form (S-configuration).
  • Impact : Stereochemistry can drastically alter pharmacological activity. For example, (S)-enantiomers of similar amines often show higher receptor selectivity .

Positional Isomers

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 2097938-61-7)
  • Molecular Formula : C₁₁H₁₆ClN
  • Key Differences : Methyl group at the 6-position instead of fluorine at the 7-position.
  • Impact : Positional isomerism can affect ring conformation and intermolecular interactions. For instance, 6-substituted derivatives may exhibit different binding modes in enzyme active sites .

Pharmaceutical Analogues: Sertraline Hydrochloride

(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (Sertraline HCl, CAS 79617-89-3)
  • Molecular Formula : C₁₇H₁₈Cl₃N
  • Key Differences : Dichlorophenyl group at the 4-position and N-methylation.
  • Impact : The dichlorophenyl moiety enhances serotonin reuptake inhibition (Sertraline’s antidepressant activity), whereas fluorine in the target compound may prioritize different biological targets .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula MW (g/mol) Substituent(s) Melting Point/Form CCS ([M+H]⁺, Ų)
7-Fluoro- (Target) 2137590-62-4 C₁₀H₁₃ClFN 201.67 7-F Not reported 132.9
7-Methyl- 3459-02-7 C₁₁H₁₆ClN 197.71 7-CH₃ Solid (exact mp N/A) N/A
(R)-7-Chloro- 1257526-91-2 C₁₀H₁₃Cl₂N 218.13 7-Cl N/A N/A
Sertraline HCl 79617-89-3 C₁₇H₁₈Cl₃N 342.69 4-(3,4-Cl₂C₆H₃), N-CH₃ 243–245°C N/A

Research Implications

  • Fluorine’s Role : The 7-fluoro substitution may enhance metabolic stability and membrane permeability compared to bulkier substituents (e.g., cyclohexyl in 5l ).
  • Safety Profile : The target compound’s H302/H315/H319/H335 hazards align with amine hydrochlorides, but bromo/chloro analogues (e.g., CAS 1443238-61-6 ) may present additional toxicity risks.

Biological Activity

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 2137590-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClFN
  • Molecular Weight : 201.67 g/mol
  • SMILES Notation : C1CC(C2=C(C1)C=CC(=C2)F)N
  • InChI Key : STIGKSYKJSYOOT-PPHPATTJSA-N

The biological activity of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily linked to its role as a ligand in various biochemical pathways. It has been studied for its interaction with the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). The stabilization of HIFs can lead to enhanced transcriptional activity in response to hypoxic conditions.

Hypoxia-Inducible Factor (HIF) Stabilization

Research indicates that compounds similar to 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can stabilize HIF-1α by inhibiting its degradation via the VHL pathway. This stabilization is significant for therapeutic applications in conditions such as cancer and renal anemia.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and related compounds:

CompoundActivityMechanismReference
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HClHIF StabilizationInhibition of VHL-mediated degradation
Related VHL InhibitorKd < 40 nMEnhanced HIF transcriptional activity
Fluorinated LigandIncreased lipophilicity and potencyImproved binding affinity to VHL

Case Study 1: VHL Inhibition and Cancer Therapy

A study investigated the effects of fluorinated ligands on VHL inhibition and their implications for cancer therapy. The introduction of fluorine atoms significantly increased the potency of these ligands in stabilizing HIF-1α under hypoxic conditions. This finding suggests a promising avenue for developing new cancer therapeutics targeting HIF pathways.

Case Study 2: Renal Anemia Treatment

Another research focused on the application of PHD inhibitors (which include compounds like 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) for treating renal anemia. These inhibitors prevent the hydroxylation of HIFs, allowing for their accumulation and subsequent activation of erythropoiesis-related genes.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentSolventTemperatureYield Range
FluorinationSelectfluor®DCM0–25°C60–75%
ReductionLiAlH₄THFReflux80–90%
Salt FormationHCl (g)EtOHRT>95%

Basic: How should researchers safely handle this compound in the laboratory?

Answer:
Critical safety protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via certified hazardous waste services.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Basic: What spectroscopic techniques are most effective for characterizing its structure?

Answer:
Multi-technique validation is essential:

  • NMR : ¹H/¹³C NMR to confirm fluorination position and amine proton environment (δ ~3.2 ppm for NH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 166.1 (C₁₀H₁₂FN⁺) .
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1220 cm⁻¹ (C-F stretch) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 6.8–7.1 ppm (multiplet)Fluorinated aromatic protons
¹³C NMRδ 162 ppm (d, J = 245 Hz)C-F coupling
HRMS166.0978 [M+H]⁺Molecular formula confirmation

Advanced: How can contradictory data in reaction yields be systematically analyzed?

Answer:
Address inconsistencies through:

  • Controlled replication : Repeat experiments with standardized reagents and anhydrous solvents .
  • Variable screening : Use DOE (Design of Experiments) to isolate factors like temperature, catalyst loading, or moisture levels.
  • Analytical cross-checks : Compare HPLC purity (≥98%) with gravimetric yields to identify losses during purification .

Advanced: What strategies optimize purification given its solubility profile?

Answer:
Leverage solubility data (e.g., high solubility in polar aprotic solvents, low in hexane) to design workflows:

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high-purity crystals .
  • Chromatography : Normal-phase silica gel with gradient elution (DCM:MeOH 95:5 → 85:15) for impurities .
  • Membrane filtration : Nanofiltration (MWCO 300 Da) to remove low-MW byproducts .

Q. Table 3: Solubility vs. Purification Methods

SolventSolubility (mg/mL)Method Suitability
Ethanol120Recrystallization
Acetone45Chromatography
Water<5Waste rinsing

Advanced: How to design experiments to explore bioactivity while ensuring reproducibility?

Answer:

  • Theoretical grounding : Link to aminotetralin pharmacophores (e.g., serotonin receptor analogs) for hypothesis-driven assays .
  • Assay validation : Use positive controls (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine derivatives) and triplicate measurements .
  • Data normalization : Report IC₅₀ values relative to internal standards to mitigate plate-to-plate variability .

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